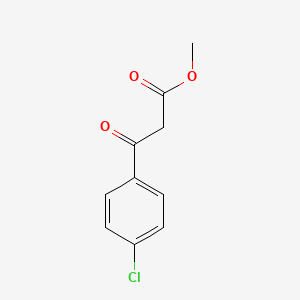

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPOJEDRCKVDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967631 | |

| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-00-1, 22027-53-8 | |

| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chlorobenzoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a halogenated β-keto ester, is a versatile chemical intermediate with potential applications in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a summary of its known applications as a reactant in organic chemistry. While direct biological activity and its effects on signaling pathways have not been extensively reported in peer-reviewed literature, this document will also explore the biological activities of structurally similar compounds to provide a basis for future research and drug discovery efforts.

Chemical and Physical Properties

This compound is an organic compound that is typically a colorless to pale yellow solid at room temperature.[1][2] It is characterized by the presence of a methyl ester, a ketone functional group, and a 4-chlorophenyl substituent.[2] This substitution pattern contributes to its increased lipophilicity and reactivity in various chemical transformations.[2] The compound is soluble in common organic solvents, facilitating its use in a wide range of synthetic applications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22027-53-8 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [3] |

| Melting Point | 42-46 °C | [4] |

| Boiling Point | 100-106 °C at 0.2 mmHg | [4] |

| Appearance | Colorless to pale yellow solid | [1][2] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis

General Synthesis Reaction

The synthesis of this compound is generally achieved through an acyl chloride-based reaction.[4] A common approach involves the reaction of a 4-chlorophenyl-substituted precursor with a methylating agent.

Experimental Protocol: Synthesis of β-keto Esters

Materials:

-

4'-chloroacetophenone

-

Dimethyl carbonate

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Dry Tetrahydrofuran (THF)

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared under a nitrogen atmosphere.

-

Dimethyl carbonate (4 equivalents) is added to the suspension.

-

A solution of 4'-chloroacetophenone (1 equivalent) in dry THF is added dropwise to the reaction mixture at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by 10% HCl.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Diagram 1: General Workflow for the Synthesis of a β-keto Ester

Caption: General workflow for β-keto ester synthesis.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Its bifunctional nature (ester and ketone) allows for a variety of chemical transformations.

Diagram 2: Logical Relationship of Reactant to Product Classes

Caption: Synthetic utility of the title compound.

Potential Biological Activity (Based on Structurally Related Compounds)

While specific biological data for this compound is not extensively documented, the structural motifs present in the molecule are found in compounds with known biological activities.

-

Anticancer Activity: Derivatives of the structurally similar methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been shown to selectively inhibit the proliferation of colon cancer cells. This suggests that the 4-chlorophenyl moiety might be a key pharmacophore for anticancer activity.

-

Antimicrobial Activity: The 4-chlorophenyl group is present in a variety of compounds that exhibit antimicrobial properties. For instance, certain N-acyl-α-amino acids and 1,3-oxazoles containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated activity against Gram-positive bacterial strains.

It is important to note that these are extrapolations based on related structures, and dedicated biological evaluation of this compound is required to determine its specific activities and mechanisms of action.

Future Directions

The versatile chemistry of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Future research should focus on:

-

Synthesis of Novel Derivatives: Utilizing the reactive keto-ester functionality to synthesize libraries of new compounds.

-

Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

-

Mechanism of Action Studies: For any active compounds identified, elucidating their mechanism of action, including their effects on specific cellular signaling pathways.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for use in organic synthesis and drug discovery. While its own biological profile remains to be fully characterized, the presence of key structural features found in biologically active molecules suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into its synthetic applications and biological properties is warranted.

References

An In-depth Technical Guide to the Physical Properties of Methyl (4-chlorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-chlorobenzoyl)acetate, also known as methyl 3-(4-chlorophenyl)-3-oxopropanoate, is a keto-ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the known physical properties of Methyl (4-chlorobenzoyl)acetate, including detailed experimental protocols for its synthesis and characterization, presented to aid researchers and professionals in its effective utilization.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl (4-chlorobenzoyl)acetate is presented below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 42-46 °C (lit.) | [1] |

| Boiling Point | 100-106 °C at 0.2 mmHg | [3] |

| CAS Number | 22027-53-8 | [1][2] |

Synthesis

Methyl (4-chlorobenzoyl)acetate is typically synthesized via a crossed Claisen condensation reaction. This method involves the reaction of an ester with enolizable α-hydrogens (in this case, methyl acetate) with an ester that lacks α-hydrogens (methyl 4-chlorobenzoate) in the presence of a strong base.

Experimental Protocol: Crossed Claisen Condensation

Reactants:

-

Methyl 4-chlorobenzoate

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether is prepared. Alternatively, a solution of sodium methoxide in methanol can be used, with the methanol subsequently removed under reduced pressure.

-

Reaction Initiation: A solution of methyl 4-chlorobenzoate (1.0 equivalent) and methyl acetate (2-3 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid at 0 °C until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude Methyl (4-chlorobenzoyl)acetate can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Synthesis:

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of Methyl (4-chlorobenzoyl)acetate.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl (4-chlorobenzoyl)acetate is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the chlorine atom will be deshielded compared to the protons meta to the chlorine.

-

Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.5 ppm.

-

Methyl Protons (-OCH₃): A singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Two signals in the downfield region (typically δ 160-200 ppm), one for the ketone and one for the ester.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will have a characteristic chemical shift.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region (δ 40-50 ppm).

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretching (Ketone): A strong absorption band around 1685 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band around 1740 cm⁻¹.

-

C-O Stretching (Ester): Absorption bands in the region of 1200-1300 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Methyl (4-chlorobenzoyl)acetate will show a molecular ion peak (M⁺) at m/z 212 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

Solubility

The solubility of Methyl (4-chlorobenzoyl)acetate is an important consideration for its use in reactions and for its purification.

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Hexanes | Sparingly soluble |

Safety Information

Methyl (4-chlorobenzoyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a thorough overview of the physical properties, synthesis, and spectral characterization of Methyl (4-chlorobenzoyl)acetate. The detailed experimental protocol for its synthesis via Claisen condensation, along with the summarized physicochemical and spectral data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. This information is intended to facilitate the safe and effective use of this versatile chemical intermediate in various synthetic applications.

References

A Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably pyrazole and pyrazolone derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its application as a precursor for pharmacologically active molecules, presenting detailed experimental protocols, quantitative biological activity data, and insights into their potential mechanisms of action.

Chemical Structure and Properties

This compound is an organic compound featuring a methyl ester, a ketone functional group, and a 4-chlorophenyl substituent.[1]

Chemical Structure:

Synonyms: Methyl (4-chlorobenzoyl)acetate, Methyl 3-(4-chlorophenyl)-3-oxopropionate[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22027-53-8 | [2] |

| Molecular Formula | C₁₀H₉ClO₃ | [2] |

| Molecular Weight | 212.63 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 42-46 °C | [2] |

| Boiling Point | 132-138 °C at 0.38 mmHg | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Experimental Protocol: Claisen Condensation

This protocol describes the synthesis of this compound from 4-chloroacetophenone and dimethyl carbonate using sodium methoxide as the base.

Materials:

-

4-chloroacetophenone

-

Dimethyl carbonate

-

Sodium methoxide

-

Methanol

-

Toluene

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium methoxide in methanol.

-

To this solution, add 4-chloroacetophenone and an excess of dimethyl carbonate.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol and dimethyl carbonate under reduced pressure.

-

Neutralize the residue with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key building block for the synthesis of various heterocyclic compounds, particularly pyrazolone and pyrazole derivatives. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

Synthesis of Pyrazolone Derivatives

Pyrazolones are synthesized through the condensation of β-ketoesters with hydrazines.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound and an equimolar amount of phenylhydrazine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pyrazolone derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 22027-53-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Abstract

This compound, also known by its synonym Methyl (4-chlorobenzoyl)acetate, is a key organic compound with significant applications in medicinal chemistry and organic synthesis. As a β-ketoester, its unique chemical structure, featuring a ketone and an ester functional group separated by a methylene bridge, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including various pharmaceuticals and pesticides.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via a crossed Claisen condensation, and its applications in research and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow substance.[2] It is soluble in common organic solvents, which facilitates its use in a variety of reaction conditions.[2] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [3] |

| Molecular Weight | 212.63 g/mol | [3] |

| CAS Number | 22027-53-8; 53101-00-1 | [1] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 297.3 ± 20.0 °C (at 760 mmHg) | |

| Density | ~1.3 g/cm³ | |

| Appearance | Colorless to pale yellow solid | [2] |

Synthesis via Crossed Claisen Condensation

The most common and efficient method for synthesizing β-ketoesters like this compound is the Crossed Claisen Condensation . This reaction involves the acylation of an enolizable ester with a non-enolizable ester in the presence of a strong base. In this case, methyl acetate can be reacted with methyl 4-chlorobenzoate.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Methyl 4-chlorobenzoate

-

Methyl acetate (dried)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), a suspension of sodium hydride (1.2 equivalents) is prepared in anhydrous THF in a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Enolate Formation: A solution of dry methyl acetate (1.5 equivalents) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the methyl acetate enolate.

-

Condensation: The reaction mixture is cooled again to 0 °C. A solution of methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise via a dropping funnel over 30-60 minutes.

-

Reaction Completion: After the addition is complete, the mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material (methyl 4-chlorobenzoate).

-

Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding 1 M HCl until the mixture is acidic (pH ~5-6). This step neutralizes the excess base and protonates the resulting β-ketoester enolate.

-

Extraction: The aqueous phase is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its dicarbonyl structure. It serves as a versatile building block for synthesizing more complex heterocyclic and carbocyclic systems, which are common scaffolds in pharmaceutical agents.

Key reaction types where this compound is utilized include:

-

Oxidative coupling and annulation of phenols

-

Enantioselective hydrogenation

-

Intramolecular cyclization reactions

As a crucial intermediate, it is involved in the synthetic pathways of various target molecules in pharmaceutical and agricultural research and development.[4] The presence of the chlorophenyl group provides a site for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Safety Information

This compound is considered an irritant.[1] Standard laboratory safety precautions should be employed during its handling.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

In case of contact with eyes: Rinse immediately with plenty of water and seek medical advice.[1]

-

Handling: Avoid inhalation of dust/fumes and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in various chemical syntheses. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The compound exists in a dynamic equilibrium between its keto and enol tautomers, which significantly influences its spectroscopic characteristics.

Keto-Enol Tautomerism:

The presence of an alpha-hydrogen between two carbonyl groups allows this compound to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature. This phenomenon is crucial for the interpretation of its NMR spectra, where signals for both tautomers may be observed.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the keto-enol tautomerism, the 1H and 13C NMR spectra of this compound can be complex, showing distinct signals for each tautomer. The ratio of the tautomers can be determined by integrating the respective signals. Below are the predicted and reported chemical shifts for the major keto form.

Table 1: 1H NMR Spectroscopic Data (Keto Form)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.50 | Doublet | 2H | Ar-H (meta to C=O) |

| ~4.00 | Singlet | 2H | -CH2- |

| ~3.75 | Singlet | 3H | -OCH3 |

Table 2: 13C NMR Spectroscopic Data (Keto Form)

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | C=O (Ketone) |

| ~167.0 | C=O (Ester) |

| ~140.0 | Ar-C (C-Cl) |

| ~134.0 | Ar-C (quaternary) |

| ~129.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~52.5 | -OCH3 |

| ~45.5 | -CH2- |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The keto and enol forms will exhibit distinct characteristic absorption bands.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1685 | Strong | C=O stretch (Aryl Ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250-1000 | Strong | C-O stretch |

| ~830 | Strong | C-Cl stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 212/214 | [M]+ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 181/183 | [M - OCH3]+ |

| 153/155 | [M - COOCH3]+ |

| 139/141 | [Cl-C6H4-CO]+ |

| 111/113 | [Cl-C6H4]+ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Claisen condensation of 4'-chloroacetophenone with dimethyl carbonate in the presence of a strong base, such as sodium hydride.

Materials:

-

4'-Chloroacetophenone

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents).

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of 4'-chloroacetophenone (1.0 equivalent) and dimethyl carbonate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C, and the excess sodium hydride is quenched by the slow addition of methanol.

-

The mixture is then acidified with 1 M hydrochloric acid to a pH of ~2-3.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Acquisition of Spectroscopic Data

NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

Caption: General experimental workflow for the synthesis and analysis.

This guide provides essential spectroscopic and synthetic information for this compound. Researchers are advised to consult original literature and safety data sheets before conducting any experimental work.

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl (4-chlorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl (4-chlorobenzoyl)acetate. As a β-ketoester, this compound exhibits keto-enol tautomerism, a fundamental concept in organic chemistry that significantly influences its spectroscopic properties and reactivity. This document outlines the expected ¹H NMR spectral data for both tautomers, provides a standard experimental protocol for spectrum acquisition, and visualizes the key chemical structures and analytical workflow.

Keto-Enol Tautomerism

Methyl (4-chlorobenzoyl)acetate exists as an equilibrium mixture of its keto and enol forms. The interconversion between these two tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species in the ¹H NMR spectrum. The equilibrium position is influenced by factors such as solvent and temperature. Generally, the keto form is the major tautomer.

Caption: Keto-enol tautomerism of Methyl (4-chlorobenzoyl)acetate.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR data for the keto and enol tautomers of Methyl (4-chlorobenzoyl)acetate in a typical deuterated solvent like chloroform-d (CDCl₃). These predictions are based on established chemical shift ranges for similar functional groups and the known effects of substituents.

Table 1: Predicted ¹H NMR Data for the Keto Tautomer of Methyl (4-chlorobenzoyl)acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene (-CH₂-) | ~ 4.0 | Singlet | 2H |

| Methoxyl (-OCH₃) | ~ 3.7 | Singlet | 3H |

| Aromatic (Ha) | ~ 7.9 | Doublet | 2H |

| Aromatic (Hb) | ~ 7.5 | Doublet | 2H |

Table 2: Predicted ¹H NMR Data for the Enol Tautomer of Methyl (4-chlorobenzoyl)acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Enolic Hydroxyl (-OH) | ~ 12.5 | Singlet (broad) | 1H |

| Vinylic (-CH=) | ~ 6.1 | Singlet | 1H |

| Methoxyl (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Aromatic (Ha') | ~ 7.8 | Doublet | 2H |

| Aromatic (Hb') | ~ 7.4 | Doublet | 2H |

Spectral Interpretation

-

Keto Tautomer:

-

The methylene protons alpha to two carbonyl groups are expected to appear as a sharp singlet around 4.0 ppm.

-

The methoxyl protons of the ester group will also be a singlet, typically around 3.7 ppm.

-

The aromatic protons will exhibit a characteristic AA'BB' system due to the para-substitution. The two protons ortho to the carbonyl group (Ha) will be deshielded and appear further downfield as a doublet, while the two protons meta to the carbonyl group (Hb) will appear as a doublet at a slightly higher field.

-

-

Enol Tautomer:

-

The most downfield signal will be the enolic hydroxyl proton , which is involved in a strong intramolecular hydrogen bond, shifting its resonance to as high as 12.5 ppm. This peak is often broad.

-

The vinylic proton appears as a singlet around 6.1 ppm.

-

The methoxyl protons of the enol form are in a slightly different electronic environment compared to the keto form and are predicted to appear around 3.8 ppm.

-

The aromatic protons of the enol tautomer will also show an AA'BB' pattern, with slight shifts compared to the keto form.

-

The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant (Keq) for the tautomerization.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of Methyl (4-chlorobenzoyl)acetate is as follows:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the aromatic region.

Solvent: Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence the keto-enol equilibrium.

Logical Relationships in Spectral Analysis

The process of deducing the structure from the ¹H NMR spectrum follows a logical pathway.

Caption: Logical flow from ¹H NMR data to structure determination.

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of Methyl (4-chlorobenzoyl)acetate. By understanding the principles of keto-enol tautomerism and the interpretation of ¹H NMR data, researchers can effectively characterize this compound and gain insights into its chemical behavior.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Given the absence of a publicly available experimental spectrum, this document focuses on a comprehensive prediction of its IR absorption bands based on the well-established vibrational frequencies of its constituent functional groups. Furthermore, it outlines standard experimental protocols for acquiring the IR spectrum of a solid sample.

Introduction to this compound and IR Spectroscopy

This compound is an organic compound with the chemical formula C₁₀H₉ClO₃. It is a β-keto ester derivative, a structural motif of significant interest in organic synthesis and medicinal chemistry. Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their bonds. This absorption pattern is unique to each molecule, providing a "molecular fingerprint." For a compound like this compound, IR spectroscopy can confirm the presence of key functional groups such as the ketone, ester, and the substituted aromatic ring.

Predicted Infrared Spectrum Analysis

The structure of this compound contains several functional groups that give rise to characteristic absorption bands in the IR spectrum. The predicted wavenumbers for the major vibrational modes are summarized in the table below.

Data Presentation: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| C=C stretch | 1600 - 1450 | Medium to Weak | |

| C-H out-of-plane bend (para-substituted) | 860 - 800 | Strong | |

| Ketone (Aryl) | C=O stretch | 1700 - 1680 | Strong |

| Ester (Methyl) | C=O stretch | 1750 - 1735 | Strong |

| C-O stretch (asymmetric) | 1300 - 1200 | Strong | |

| C-O stretch (symmetric) | 1200 - 1000 | Strong | |

| Alkane (CH₂) | C-H stretch | 2960 - 2850 | Medium |

| C-H bend (scissoring) | ~1450 | Medium | |

| Chloroalkane | C-Cl stretch | 800 - 600 | Medium to Strong |

The presence of two carbonyl groups, a ketone and an ester, is a key feature. The aryl ketone C=O stretch is expected at a lower wavenumber (1700-1680 cm⁻¹) due to conjugation with the aromatic ring.[1] The ester C=O stretch will likely appear at a higher wavenumber (1750-1735 cm⁻¹).[2][3] The para-substitution on the benzene ring is predicted to give a strong C-H out-of-plane bending absorption in the 860-800 cm⁻¹ region.[4]

Experimental Protocols for Solid Sample IR Spectroscopy

Since this compound is a solid at room temperature, two common methods for obtaining its IR spectrum are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.[5][6]

Methodology:

-

Sample Preparation: Dry the sample and spectroscopic grade KBr powder in an oven at 110°C to remove any moisture, which can cause a broad absorption band around 3400 cm⁻¹.[7]

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample. Add approximately 100-200 mg of the dried KBr powder.[6] Continue grinding until the mixture is a fine, homogeneous powder. The sample-to-KBr ratio should be roughly 1:100.[8]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[7][8] This will form a translucent or transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method for analyzing solid and liquid samples with minimal preparation.[9][10][11] It relies on the total internal reflection of an IR beam within a crystal, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[10]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Run a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

-

Pressure Application: Use the built-in pressure clamp to press the sample firmly and evenly against the crystal. This ensures good contact and removes air gaps.

-

Spectral Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for an IR spectroscopy experiment.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. azom.com [azom.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. mt.com [mt.com]

- 10. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

An In-depth Technical Guide on Methyl 3-(4-chlorophenyl)-3-oxopropanoate and Its Derivatives in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various agrochemicals. A significant focus is placed on the synthetic pathway of its close derivative, 2-(4-chlorophenyl)-2-hydroxyacetic acid, a crucial precursor for the fungicide Mandipropamid. This document details the experimental protocols for this synthesis and presents a clear visualization of the reaction workflow.

Physicochemical Properties of this compound

This compound is a β-keto ester that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 22027-53-8 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | |

| Molecular Weight | 212.63 g/mol | |

| Melting Point | 42-46 °C | [2] |

| Appearance | Colorless to pale yellow solid or liquid | |

| Solubility | Soluble in organic solvents |

Synthesis of a Key Mandipropamid Precursor

While direct biological signaling pathways for this compound are not extensively documented, its significance is highlighted by its role as an intermediate in the synthesis of high-value molecules like the fungicide Mandipropamid. The synthesis of a key precursor to Mandipropamid, 2-(4-chlorophenyl)-2-hydroxyacetic acid, starting from 4-chloroacetophenone, is a well-established multi-step process.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid

This protocol outlines a two-step synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid from 4-chloroacetophenone, a common starting material.

Step 1: Oxidation of 4-chloroacetophenone

-

Reaction Setup: To a stirred solution of 4-chloroacetophenone (6.5 mmol) and selenium dioxide (26 mmol) in a 3:1 mixture of 1,4-dioxane and water (20 mL), add ytterbium triflate (1.3 mmol).

-

Reflux: Heat the resulting reaction mixture under reflux for 18 hours.

-

Work-up: Filter the mixture through a short pad of celite. Dilute the filtrate with aqueous sodium hydroxide (20 mL) and extract with dichloromethane (2 x 20 mL).

-

Acidification and Extraction: Acidify the aqueous solution to pH 1 with 10% hydrochloric acid and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a 1:1 mixture of hexane and ethyl acetate) to afford 2-(4-chlorophenyl)-2-hydroxyacetic acid as a white solid.

Step 2: Esterification to Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

-

Reaction Setup: To a stirred solution of 2-(4-chlorophenyl)-2-hydroxyacetic acid (10.7 mmol) in methanol (20 mL), add p-toluenesulfonic acid monohydrate (1.1 mmol).

-

Reflux: Stir the mixture at reflux for 3 hours.

-

Work-up: Evaporate the methanol and add dichloromethane. Wash the resulting solution with saturated sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude product as a colorless oil. Purify by column chromatography over silica gel (eluting with a 4:1 mixture of hexane and ethyl acetate) to afford methyl 2-(4-chlorophenyl)-2-hydroxyacetate as a white solid.

Visualized Synthesis Workflow

The following diagrams illustrate the synthesis of this compound via a generalized Claisen condensation and the detailed synthesis pathway of the Mandipropamid precursor, 2-(4-chlorophenyl)-2-hydroxyacetic acid.

Caption: Generalized Claisen condensation for the synthesis of the target compound.

Caption: Two-step synthesis of a key precursor for the fungicide Mandipropamid.

References

An In-depth Technical Guide to the Solubility of Methyl 3-(4-chlorophenyl)-3-oxopropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of methyl 3-(4-chlorophenyl)-3-oxopropanoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on empowering researchers with the necessary theoretical background and detailed experimental protocols to generate reliable and reproducible solubility data in a laboratory setting.

Theoretical Framework for Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This adage is a reflection of the intermolecular forces between the solute and the solvent. The overall solubility is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

This compound is a moderately polar molecule. Its key structural features influencing solubility are:

-

β-keto ester group: This functional group contains polar carbonyl (C=O) and ester (C-O-C) moieties, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

4-chlorophenyl group: The benzene ring is generally nonpolar, contributing to solubility in less polar solvents. The chlorine atom is electronegative, adding a polar C-Cl bond and potentially engaging in halogen bonding.

Based on these features, the expected solubility trends are:

-

High solubility in moderately polar to polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can effectively solvate both the polar functional groups and the phenyl ring.

-

Moderate solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) where hydrogen bonding is possible, but the nonpolar part of the solvent may interact less favorably.

-

Low solubility in nonpolar solvents (e.g., hexane, toluene) as the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals forces with the solvent.

To aid in solvent selection for experimental determination, the following table summarizes the properties of common organic solvents.

Data Presentation: Properties of Common Organic Solvents

| Solvent | Formula | Relative Polarity | Boiling Point (°C) | Dielectric Constant |

| Hexane | C₆H₁₄ | 0.009 | 69 | 1.88 |

| Toluene | C₇H₈ | 0.099 | 111 | 2.38 |

| Diethyl Ether | C₄H₁₀O | 0.117 | 34.5 | 4.34 |

| Dichloromethane | CH₂Cl₂ | 0.309 | 39.8 | 9.08 |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | 77 | 6.02 |

| Acetone | C₃H₆O | 0.355 | 56.05 | 20.7 |

| 2-Propanol | C₃H₈O | 0.546 | 82.4 | 18.3 |

| Acetonitrile | C₂H₃N | 0.460 | 81.65 | 36.64 |

| Ethanol | C₂H₆O | 0.654 | 78.5 | 24.6 |

| Methanol | CH₄O | 0.762 | 64.7 | 32.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 189 | 47 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 153 | 38.25 |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[1][2] This method, when carefully executed, yields thermodynamic solubility values.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment like an oven and desiccator)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium with the dissolved state.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the minimum time to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is highly recommended to pass the solution through a syringe filter.

-

-

Concentration Analysis:

-

The concentration of the dissolved solid in the filtered supernatant can be determined by a suitable analytical method.

-

Gravimetric Method:

-

Dispense a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.[3][4]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[4]

-

The mass of the residue corresponds to the mass of the solute dissolved in the known volume of the solvent.

-

-

Spectroscopic (UV-Vis) or Chromatographic (HPLC) Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Measure the response of the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility

The solubility can be expressed in various units:

-

g/L or mg/mL:

-

Solubility = Mass of dissolved solute (g or mg) / Volume of solvent (L or mL)

-

-

mol/L (Molarity):

-

Solubility = (Mass of dissolved solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)

-

-

g/100 g of solvent:

-

Solubility = (Mass of dissolved solute (g) / Mass of solvent (g)) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate

IUPAC Name: Methyl 3-(4-chlorophenyl)-3-oxopropanoate Synonyms: Methyl 4-chlorobenzoylacetate, (p-Chlorobenzoyl)acetic acid methyl ester, Methyl 3-(4-chlorophenyl)-3-oxopropionate CAS Number: 22027-53-8

Introduction

This compound is an organic compound that belongs to the class of β-keto esters.[1] Structurally, it features a methyl ester group and a ketone, with a 4-chlorophenyl substituent at the β-position relative to the ester.[1] This arrangement of functional groups makes it a versatile and valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications.[2] Depending on its purity, it can present as a colorless to pale yellow liquid or solid.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |

| Molecular Weight | 212.63 g/mol | [3][4] |

| Melting Point | 42-46 °C | [3][4] |

| Boiling Point | 132-138 °C at 0.38 mmHg | [4] |

| Flash Point | >110 °C | [4] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| CAS Number | 22027-53-8 | [3][4] |

| MDL Number | MFCD00216520 | [3] |

Synthesis

General Experimental Protocol

The synthesis of this compound is typically achieved through an acyl chloride-based reaction pathway.[2] The general procedure involves two main steps:

-

Formation of the Acyl Chloride: The synthesis begins with a carboxylic acid precursor, such as 3-(4-chlorophenyl)propionic acid. This starting material is reacted with a chlorinating agent, like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the carboxylic acid into its more reactive acyl chloride derivative.[2]

-

Esterification: The resulting acyl chloride is then reacted with methanol (CH₃OH) in the presence of a base to facilitate the esterification process. The base neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the formation of the final product, this compound.[2]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound. The expected spectral characteristics are described below.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl group, a singlet for the methylene (CH₂) protons, and a singlet for the methyl (CH₃) protons of the ester group. The presence of keto-enol tautomerism may result in additional signals. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring, the methylene carbon, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom. |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. It serves as a reactant in various chemical transformations, making it an important intermediate for creating a diverse range of more complex molecules.[3]

Key applications include its use as a reactant in:

-

Oxidative coupling with aminopyridines[3]

-

Enantioselective hydrogenation of unprotected β-enamine esters[3]

-

Intramolecular cyclization reactions[3]

-

Oxidative alkylation of benzylic C-H bonds[3]

-

Tandem oxidative coupling and annulation of phenols[3]

The presence of the β-ketoester moiety allows for a wide array of chemical modifications, making this compound a versatile scaffold in the synthesis of heterocyclic compounds and other structures of interest in medicinal chemistry.[1] While direct biological activity or specific signaling pathway interactions for this compound are not extensively documented, its utility lies in providing a foundational structure for the synthesis of novel compounds with potential therapeutic applications.[1][2]

The following diagram illustrates the relationship between the structural features of this compound and its synthetic applications.

Caption: Relationship between the structure and synthetic utility of the title compound.

Safety Information

This compound may be irritating to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.[2] It is recommended to work in a well-ventilated area.[2]

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS No. 22027-53-8). The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols, compiled to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is an organic compound used as an intermediate in the synthesis of pharmaceuticals and pesticides[1]. Depending on its purity, it can present as a colorless to pale yellow liquid or a solid[2]. It is soluble in organic solvents[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molar Mass | 212.63 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 100-106 °C at 0.2 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Vapor Pressure | 0.00123 mmHg at 25 °C | [1] |

| pKa | 9.54 ± 0.25 (Predicted) | [1] |

| Refractive Index | 1.528 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[3][5][6][7] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3][5][6][7][8] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[3][5][6][8] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[6][7][8] |

Hazard Pictogram:

-

GHS07: Exclamation Mark[8]

Signal Word: Warning[5]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

A comprehensive PPE strategy is the first line of defense.

Caption: Required Personal Protective Equipment for handling the compound.

-

Handle only in a well-ventilated area, preferably in a chemical fume hood[9].

-

Avoid contact with skin, eyes, and clothing[8].

-

Do not breathe dust, fumes, gas, mist, vapors, or spray[7][8].

-

Take measures to prevent the build-up of electrostatic charge[8].

-

Keep away from heat, sparks, open flames, and hot surfaces[8][9].

-

Incompatible materials to avoid are strong oxidizing agents and strong acids[1][6][8].

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: First aid procedures for different exposure routes.

General Advice: Show the safety data sheet to the doctor in attendance[5][11].

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Keep personnel away from the spill/leak. Avoid breathing vapors, mist, or gas[7][8].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[5][7][8].

-

Methods for Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite) and transfer it to a suitable, closed container for disposal[6][8][9].

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7][10].

-

Hazardous Combustion Products: Carbon oxides and hydrogen chloride gas may be formed in a fire[5][12].

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[7][10].

Toxicological Information

This compound is considered to have acute oral toxicity and is an irritant to the skin, eyes, and respiratory system.

Table 3: Summary of Toxicological Effects

| Effect | Observation | Classification |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4[3][5][6][7] |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[3][5][6][7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A[3][5][6][8] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3[6][7][8] |

No specific LD50 data or detailed toxicological studies were found in the provided search results. The toxicological information is based on the GHS classifications provided in safety data sheets.

Experimental Protocol: General Synthesis

A general method for the preparation of this compound is through an acyl chloride reaction[1]. The following represents a generalized protocol based on this information.

Caption: General synthesis pathway for this compound.

Disclaimer: This is a generalized protocol. Researchers should consult specific literature for detailed experimental conditions, including reaction times, temperatures, and purification methods.

This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. CAS 22027-53-8: this compound [cymitquimica.com]

- 3. Methyl 3-(3-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 2757832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:632327-19-6 | Methyl 3-(3-chlorophenyl)-3-oxopropanoate | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. broadpharm.com [broadpharm.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. mpbio.com [mpbio.com]

- 12. cochise.edu [cochise.edu]

Methodological & Application

Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate: An Application Note and Protocol

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, also known as methyl 4-chlorobenzoylacetate, is a β-keto ester of significant interest in organic synthesis. It serves as a versatile intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2] The presence of the 4-chlorophenyl group and the reactive β-keto ester moiety allows for a variety of chemical transformations, making it a valuable building block for medicinal chemistry and drug development professionals. This application note provides a detailed protocol for the synthesis of this compound via a crossed Claisen condensation reaction.

Principle of the Reaction

The synthesis is achieved through a crossed Claisen condensation, a classic carbon-carbon bond-forming reaction.[3][4] This method involves the reaction between two different esters in the presence of a strong base. In this specific synthesis, methyl 4-chlorobenzoate, an ester lacking α-hydrogens, serves as the electrophile. Methyl acetate, which possesses acidic α-hydrogens, acts as the nucleophile after being deprotonated by a strong base to form an enolate. Sodium methoxide is the base of choice for this reaction to prevent transesterification side reactions.[4] The resulting enolate of methyl acetate attacks the carbonyl carbon of methyl 4-chlorobenzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

Experimental Protocol

Materials and Equipment

-

Methyl 4-chlorobenzoate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure

1. Reaction Setup:

-

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried.

-

The system is allowed to cool to room temperature under a stream of dry nitrogen.

-

Sodium methoxide (5.4 g, 0.1 mol) is suspended in anhydrous diethyl ether (50 mL) in the reaction flask.

2. Addition of Reactants:

-

A solution of methyl 4-chlorobenzoate (17.06 g, 0.1 mol) and methyl acetate (7.41 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is prepared and transferred to the dropping funnel.

-

The ester solution is added dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes. The reaction is mildly exothermic.

3. Reaction:

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then gently refluxed for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up:

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (150 mL) with vigorous stirring.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 22027-53-8 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 42-46 °C |

| Boiling Point | 132-138 °C at 0.38 mmHg |

| Theoretical Yield | 21.26 g (based on 0.1 mol starting material) |

| Typical Yield | 75-85% |

| ¹H NMR (CDCl₃, ppm) | δ 7.90 (d, 2H), 7.45 (d, 2H), 3.95 (s, 2H), 3.75 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 191.2, 167.5, 139.8, 134.5, 129.5, 129.0, 52.5, 45.8 |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical steps of the crossed Claisen condensation mechanism.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate via Acyl Chloride Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure lends itself to a variety of chemical transformations, making it a key building block for more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound using a robust and scalable acyl chloride-based reaction. The primary method described herein is the acylation of a methyl ester enolate with 4-chlorobenzoyl chloride.

Reaction Principle

The synthesis of β-keto esters, such as this compound, can be effectively achieved through the Claisen condensation reaction. In this specific application, the enolate of a methyl ester (e.g., methyl acetate or a related species) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent loss of a leaving group yields the desired β-keto ester. The choice of base and reaction conditions is critical to ensure high yield and purity by favoring the desired C-acylation over competing side reactions.

Experimental Protocols

Method 1: Acylation of Methyl Acetoacetate followed by Deacetylation

This protocol is adapted from a general procedure for the synthesis of β-keto esters.[2]

Materials:

-

4-chlorobenzoyl chloride

-

Methyl acetoacetate

-

Sodium metal

-

Absolute Ethanol

-

Toluene

-

Hydrochloric acid (2 M aqueous solution)

-

Celite

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol with stirring. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

-

Formation of the Enolate: To the cooled sodium ethoxide solution, add methyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Acylation: Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous toluene dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 10 °C during the addition.

-

Deacetylation: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.[2] This step effects the deacetylation to yield the final product.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite. Evaporate the solvent under reduced pressure. To the residue, add toluene and water. Adjust the pH of the aqueous layer to 1-2 with 2 M aqueous hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Method 2: Acylation using Barium Oxide as a Base